Lipophilicity (LogP) Comparison with Unsubstituted Analog
The lipophilicity of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid, as estimated by its LogP value, is distinct from the unsubstituted phenyl analog. Specifically, the 2-chloro derivative exhibits a LogP of 2.80, compared to a LogP of 2.27–2.30 for the unsubstituted 4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoic acid . This difference of approximately 0.5 LogP units indicates moderately increased lipophilicity, which can influence membrane permeability and non-specific binding in biological assays [1].
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP 2.80 |
| Comparator Or Baseline | 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid, LogP 2.27–2.30 |
| Quantified Difference | ΔLogP ≈ +0.5 |
| Conditions | Estimated by computational methods (ACD/Labs or similar) |
Why This Matters
Modulated lipophilicity directly impacts compound partitioning and in vitro assay behavior, making this differentiation relevant for structure-activity relationship (SAR) studies and early-stage drug discovery campaigns.
- [1] Boys, M. L., et al. (2006). Convergent, parallel synthesis of a series of β-substituted 1,2,4-oxadiazole butanoic acids as potent and selective αvβ3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(4), 839–844. View Source
